Cystine-di-beta-naphthylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

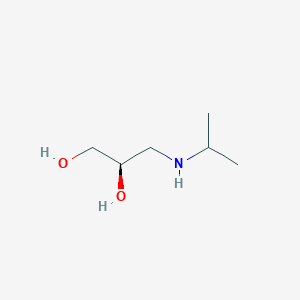

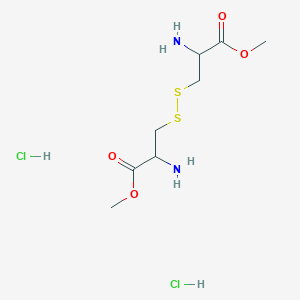

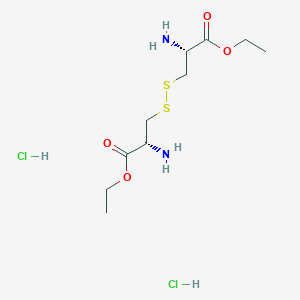

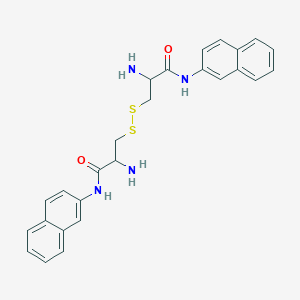

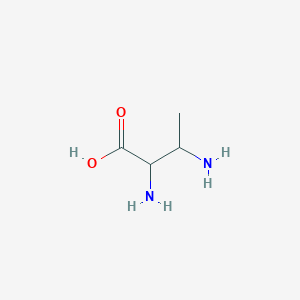

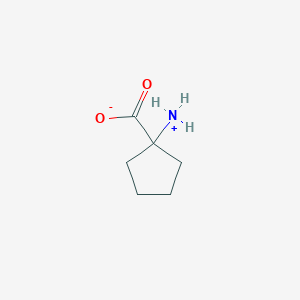

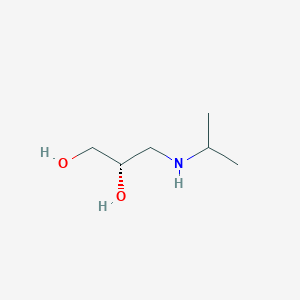

L-cystine di-2-naphthylamide is an L-cysteine derivative that is the amide obtained by formal condensation of the carboxy groups of L-cystine with the amino groups from two molecules of 2-naphthylamine. It has a role as a chromogenic compound. It is a N-(2-naphthyl)carboxamide, a L-cysteine derivative, an amino acid amide, an organic disulfide and a dicarboxylic acid diamide. It derives from a L-cystine.

Biochemical Analysis

Biochemical Properties

L-Cystine-di-2-naphthylamide interacts with enzymes such as cystyl aminopeptidase (oxytocinase) . The nature of these interactions involves the compound serving as a substrate for the enzyme, facilitating biochemical reactions.

Molecular Mechanism

It is known to serve as a substrate for the enzyme cystyl aminopeptidase (oxytocinase)

Properties

CAS No. |

1259-69-4 |

|---|---|

Molecular Formula |

C26H26N4O2S2 |

Molecular Weight |

490.6 g/mol |

IUPAC Name |

2-amino-3-[[(2R)-2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide |

InChI |

InChI=1S/C26H26N4O2S2/c27-23(25(31)29-21-11-9-17-5-1-3-7-19(17)13-21)15-33-34-16-24(28)26(32)30-22-12-10-18-6-2-4-8-20(18)14-22/h1-14,23-24H,15-16,27-28H2,(H,29,31)(H,30,32)/t23-,24?/m0/s1 |

InChI Key |

REEVAJUPLLWYBH-UXMRNZNESA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N |

Key on ui other cas no. |

4708-24-1 1259-69-4 |

Pictograms |

Health Hazard |

Synonyms |

L-Cystine-di-2-naphthylamide; ST085496; 1259-69-4; Cystine-di-beta-naphthylamide; AC1O3LDJ; C9005_SIGMA; L-Cystinedi-|A-naphthylamide; Propanamide,3,3'-dithiobis[2-amino-N-2-naphthalenyl-,(2R,2'R)-; L-cysteinedi-beta-naphthylamide; 30260_FLUKA; CHEBI:90428; CTK8G0521; MolPort-003-910-311; ZINC1736048; L-cystinebis[N-(2-naphthyl)amide]; AKOS024285554; N,N'-dinaphthalen-2-yl-L-cystinamide; L-cystinebis[N-(beta-naphthyl)amide]; FT-0633513; A805446; 3,3'-Dithiobis[(R)-2-amino-N-(2-naphthalenyl)propanamide]; (2R)-2-amino-3-[[(2R)-2-amino-3-(2-naphthalenylamino)-3-oxopropyl]disulfanyl]-N-(2-naphthalenyl)propanamide; (2R)-2-amino-3-[[(2R)-2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide; (2R)-2-amino-3-{[(2R)-2-amino-2-[(naphthalen-2-yl)carbamoyl]ethyl]disulfanyl}-N-(naphthalen-2-yl)propanamide; (2R)-2-azanyl-3-[[(2R)-2-azanyl-3-(naphthalen-2-ylamino)-3-oxidanylidene-propyl]disulfanyl]-N-naphthalen-2-yl-propanamide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of cystine-di-beta-naphthylamide in scientific research?

A1: this compound (CysNA) serves as a substrate to determine the activity of enzymes like cystine aminopeptidase, also known as oxytocinase. [, , , , , , , , ] This enzyme is of particular interest in pregnancy research due to its potential role in regulating uterine contractions and blood flow. [, ]

Q2: How does this compound help in understanding enzyme activity?

A2: When this compound is hydrolyzed by cystine aminopeptidase, it releases beta-naphthylamine. [, , ] The amount of beta-naphthylamine released can be quantified, providing a direct measurement of the enzyme's activity.

Q3: How does pregnancy affect cystine aminopeptidase activity as measured by this compound hydrolysis?

A4: Studies using this compound as a substrate show that cystine aminopeptidase activity significantly increases in serum during pregnancy. [, , , ] This rise is attributed to the placental origin of the enzyme. [, ] Furthermore, researchers observed a correlation between abnormal changes in cystine aminopeptidase activity during the first trimester and spontaneous abortion. []

Q4: Beyond pregnancy, are there other areas of research where this compound is utilized?

A5: this compound is also employed in studying the venom of the Bothrops jararaca snake. [] Researchers found that the snake's plasma can hydrolyze this compound, indicating the presence of enzymes capable of breaking down peptides like Arg-vasotocin. [] This finding contributes to understanding the physiological processes and venom composition of this snake species.

Q5: What methods are used to separate and characterize the different enzymes that hydrolyze this compound?

A6: Researchers employ techniques like gel filtration on Sepharose 6B, CM-Sephadex chromatography, and isoelectric focusing to separate and characterize the various enzymes that can hydrolyze this compound. [, , ] These methods help to distinguish enzymes with varying molecular weights, charges, and substrate specificities.

Q6: Have researchers identified specific characteristics of enzymes that hydrolyze this compound?

A7: Yes, studies have revealed that some of these enzymes are sensitive to inhibitors like EDTA and L-methionine, while others exhibit resistance. [, , ] Furthermore, reactivation by metal ions like Co2+, Zn2+, and Ni2+ has been observed, suggesting that these enzymes might be metalloenzymes. [, ]

Q7: Are there any known variations in cystine aminopeptidase activity within the human placenta?

A8: Research suggests that different parts of the human placenta may exhibit varying levels and types of cystine aminopeptidase activity. [, ] This heterogeneity highlights the complexity of enzymatic processes within this organ and suggests the potential for specialized roles of these enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)

![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)